molecular formula C20H13IN2 B10890223 2-(4-Iodophenyl)-3-phenylquinoxaline

2-(4-Iodophenyl)-3-phenylquinoxaline

Cat. No.: B10890223
M. Wt: 408.2 g/mol
InChI Key: ACHFHMFHKSDMFQ-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-3-phenylquinoxaline is a halogen-substituted quinoxaline derivative characterized by an iodophenyl group at the 2-position and a phenyl group at the 3-position of the quinoxaline core. Quinoxalines are nitrogen-containing heterocyclic compounds with broad applications in medicinal chemistry, materials science, and organic electronics due to their planar aromatic structure and tunable electronic properties .

Properties

Molecular Formula

C20H13IN2

Molecular Weight

408.2 g/mol

IUPAC Name

2-(4-iodophenyl)-3-phenylquinoxaline

InChI

InChI=1S/C20H13IN2/c21-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)22-17-8-4-5-9-18(17)23-20/h1-13H

InChI Key

ACHFHMFHKSDMFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-3-phenylquinoxaline typically involves the condensation of 4-iodoaniline with benzil in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid. The reaction mechanism involves the formation of an intermediate diimine, which then cyclizes to form the quinoxaline ring.

Industrial Production Methods

Industrial production of 2-(4-Iodophenyl)-3-phenylquinoxaline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-3-phenylquinoxaline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Iodophenyl)-3-phenylquinoxaline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-3-phenylquinoxaline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodophenyl group can enhance its binding affinity to certain molecular targets, making it a potent compound for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoxaline Derivatives

Structural and Substituent Variations

Key structural analogs include halogenated, aryl-substituted, and functionalized quinoxalines. Below is a comparative analysis:

Table 1: Structural and Molecular Properties of Selected Quinoxaline Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Properties References
2-(4-Iodophenyl)-3-phenylquinoxaline 4-Iodophenyl (2), Phenyl (3) C₂₀H₁₃IN₂ Not reported Halogen bonding potential
2-(4-Fluorophenyl)quinoxaline 4-Fluorophenyl (2) C₁₄H₉FN₂ 230.23 Dihedral angle: 22.2° (quinoxaline-phenyl)
2-(4-Fluorophenoxy)-3-phenylquinoxaline 4-Fluorophenoxy (2), Phenyl (3) C₂₀H₁₃FN₂O 316.33 High lipophilicity (XLogP: 5.8)
2-(p-Nitrobenzyl)-3-phenylquinoxaline p-Nitrobenzyl (2), Phenyl (3) C₂₁H₁₅N₃O₂ Not reported Melting point: 120.5–122°C
3-Phenylquinoxalin-2-amine Phenyl (3), NH₂ (2) C₁₄H₁₁N₃ 221.26 Amine group enhances solubility

Physical and Chemical Properties

  • Melting Points: Nitrobenzyl-substituted quinoxalines exhibit lower melting points (~120–122°C) compared to fluorinated derivatives, likely due to reduced symmetry and weaker crystal packing .
  • Crystal Packing: Fluorophenyl-substituted quinoxalines exhibit weak aromatic stacking (centroid–centroid distance: 3.995 Å), whereas iodophenyl derivatives may display stronger halogen bonding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Iodophenyl)-3-phenylquinoxaline, and how do reaction conditions influence yield and purity?

  • Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) are commonly employed for iodophenyl-substituted quinoxalines. PdCl₂(PPh₃)₂ catalysts in DMF with K₂CO₃ as a base at 80–100°C yield 60–75% efficiency. Reaction monitoring via TLC ensures completion before purification via recrystallization or column chromatography .
  • Data : Crystallographic data (e.g., dihedral angles between phenyl and quinoxaline rings, ~22° in analogous fluorophenyl derivatives) suggest steric effects may influence coupling efficiency .

Q. How can structural characterization of 2-(4-Iodophenyl)-3-phenylquinoxaline be performed to confirm regioselectivity?

  • Methodology : Use X-ray crystallography (CCDC reference codes for analogous compounds: e.g., 1983315) to resolve iodine positioning. Complementary NMR (¹H/¹³C) and HRMS validate molecular integrity. DFT calculations predict electronic effects of iodine substitution .

Q. What theoretical frameworks guide the study of electronic properties in iodophenyl-substituted quinoxalines?

  • Conceptual Basis : Density Functional Theory (DFT) models analyze charge distribution and HOMO-LUMO gaps. The iodine atom’s electron-withdrawing nature alters π-conjugation, impacting photophysical properties relevant to OLED or sensor applications .

Advanced Research Questions

Q. How do contradictory reports on biological activity of quinoxaline derivatives inform experimental design for 2-(4-Iodophenyl)-3-phenylquinoxaline?

  • Data Contradiction Analysis : Some studies highlight antibacterial activity in thiophene-substituted quinoxalines, while others report inactivity in fluorophenyl analogs. Design dose-response assays (MIC/MBC) across Gram-positive/negative strains, controlling for iodine’s potential cytotoxicity .
  • Methodology : Incorporate positive controls (e.g., ciprofloxacin) and assess membrane permeability via fluorescent probes (e.g., SYTOX Green) to differentiate mechanistic pathways .

Q. What advanced techniques resolve challenges in studying surface interactions of iodinated quinoxalines in heterogeneous systems?

  • Methodology : Microspectroscopic imaging (e.g., ToF-SIMS) quantifies adsorption dynamics on indoor surfaces. Pair with kinetic Monte Carlo simulations to model iodine’s role in oxidative degradation pathways .

Q. How can computational and experimental data be integrated to predict the reactivity of 2-(4-Iodophenyl)-3-phenylquinoxaline under catalytic conditions?

  • Methodology : Perform in situ FTIR spectroscopy during Pd-catalyzed reactions to track intermediate formation. Compare with DFT-calculated transition states to validate mechanistic hypotheses .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing variability in synthetic yield data?

  • Methodology : Apply ANOVA to compare batch yields (n ≥ 3 replicates) under varying conditions (temperature, catalyst loading). Use Tukey’s HSD post-hoc test to identify significant factors .

Q. How should researchers address discrepancies between crystallographic data and computational models for iodine-containing quinoxalines?

  • Resolution Strategy : Re-optimize DFT parameters (e.g., basis sets, solvation models) to align with experimental bond lengths/angles. Validate via Rietveld refinement of powder XRD patterns .

Tables of Key Data

Property Value/Technique Source
Molecular FormulaC₂₀H₁₃IN₂
Common Synthetic Yield60–75% (Suzuki-Miyaura coupling)
Dihedral Angle (Phenyl Ring)~22° (analogous fluorophenyl derivative)
Biological ScreeningMIC assays recommended for antibiotics

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